molecular formula C5H4N2OS B3044909 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile CAS No. 100557-26-4

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Cat. No.: B3044909
CAS No.: 100557-26-4
M. Wt: 140.17 g/mol
InChI Key: RAQMKCUPJOUMBI-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfurThe presence of both amino and nitrile functional groups in its structure makes it a versatile building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. Another method is the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization . These reactions typically require specific conditions such as the presence of a base and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and the relatively straightforward reaction conditions make these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in microbial metabolic pathways. In medicinal applications, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

    2-Amino-4,5-dihydrothiophene-3-carbonitrile: A closely related compound with similar structural features.

    2-Aminothiophene: A simpler analog that lacks the nitrile group.

    4-Oxo-4,5-dihydrothiophene-3-carbonitrile: A compound that lacks the amino group.

Uniqueness: 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials .

Properties

IUPAC Name

2-amino-4-oxothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMKCUPJOUMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(S1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543496
Record name 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100557-26-4
Record name 2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

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